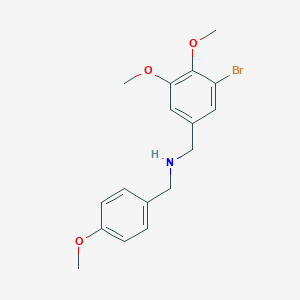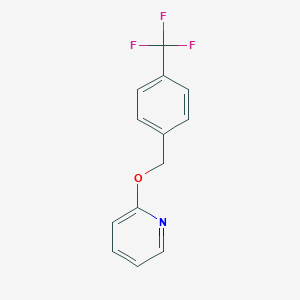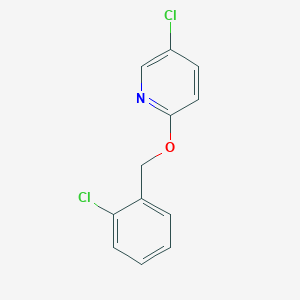
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of drugs. It was first synthesized in 2003 by Ralf Heim and is a potent partial agonist of the 5-HT2A receptor. This compound has gained popularity as a recreational drug due to its psychedelic effects, but it also has potential scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. This results in the release of intracellular calcium ions and the activation of downstream signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact mechanism by which 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine induces hallucinogenic effects is not fully understood, but it is thought to involve its modulation of the serotonergic system.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also induce alterations in perception, cognition, and mood, including visual and auditory hallucinations, altered time perception, and changes in emotional state. These effects are thought to be due to its partial agonist activity at the 5-HT2A receptor, which modulates the serotonergic system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its potential for abuse and the lack of information on its long-term effects. It is also important to use caution when handling this compound, as it is a potent psychoactive substance.
Orientations Futures
There are many potential future directions for research on 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, including its use as a tool for studying the neural mechanisms underlying altered states of consciousness. It could also be used to investigate the role of the serotonergic system in the regulation of mood, cognition, and perception. Additionally, further research is needed to determine the long-term effects of this compound and its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methoxybenzyl chloride and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine has potential scientific research applications due to its partial agonist activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, making it a target for research in the fields of neuroscience and pharmacology. Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce hallucinogenic effects similar to those of LSD and psilocybin, making it a useful tool for studying the neural mechanisms underlying altered states of consciousness.
Propriétés
Nom du produit |
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine |
|---|---|
Formule moléculaire |
C17H20BrNO3 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-4-12(5-7-14)10-19-11-13-8-15(18)17(22-3)16(9-13)21-2/h4-9,19H,10-11H2,1-3H3 |
Clé InChI |
JXXJHPTUSDDKAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)


![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)